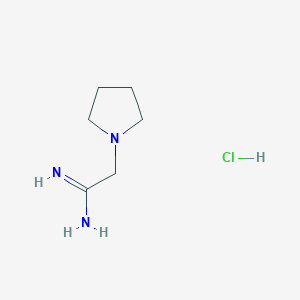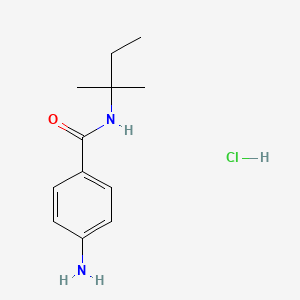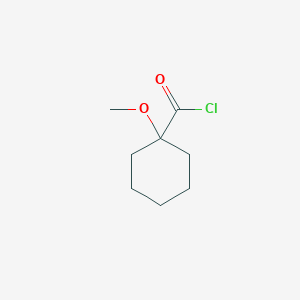
1-Methoxycyclohexane-1-carbonyl chloride
説明
1-Methoxycyclohexane-1-carbonyl chloride (MOC) is an organic compound with the molecular formula C8H13ClO2 . This colorless and odorous liquid is widely used in various research fields and industries due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular weight of 1-Methoxycyclohexane-1-carbonyl chloride is 176.64 . The IUPAC name for this compound is 1-methoxycyclohexanecarbonyl chloride . The InChI code for this compound is 1S/C8H13ClO2/c1-11-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3 .Physical And Chemical Properties Analysis
1-Methoxycyclohexane-1-carbonyl chloride is a colorless and odorous liquid. It has a molecular weight of 176.64 .科学的研究の応用
Photochemical [1,3] Acyl Migration
A practical route to synthesize cis-Bicyclo[4.3.0]non-4-en-7-ones involves the direct irradiation of 1-Methoxybicyclo[3.2.2]non-6-en-2-ones, a related compound to 1-Methoxycyclohexane-1-carbonyl chloride. This process utilizes photochemical [1,3] acyl migration, highlighting the compound's utility in synthesizing complex cyclic skeletons through photochemistry (Uyehara, Kabasawa, Furuta, & Kato, 1986).
SN1 Reactions in Methoxyphenyl Derivatives
The compound's utility extends to the study of SN1 reactions, especially in methoxyphenyl derivatives. It plays a role in understanding the photochemistry of isomeric methoxyphenyl chlorides and phosphates, revealing how the position of substituents affects the energetic order of cation spin states and solvolysis reactions (Dichiarante, Dondi, Protti, Fagnoni, & Albini, 2007).
Fluorescence Derivatization in HPLC
The compound serves as a precursor in the synthesis of highly sensitive fluorescence derivatization reagents for alcohols in high-performance liquid chromatography (HPLC), enhancing the detection and analysis of various alcohols and phenols (Yoshida, Moriyama, & Taniguchi, 1992).
特性
IUPAC Name |
1-methoxycyclohexane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c1-11-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAPBILIKWADSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70664653 | |
| Record name | 1-Methoxycyclohexane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70664653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxycyclohexane-1-carbonyl chloride | |
CAS RN |
73555-16-5 | |
| Record name | 1-Methoxycyclohexane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70664653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

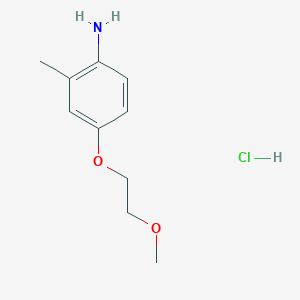
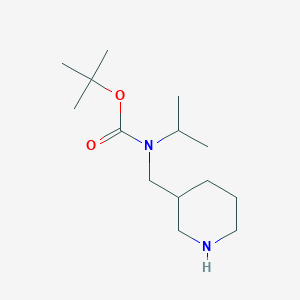
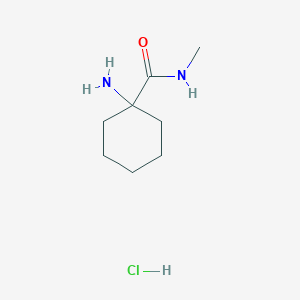
![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride](/img/structure/B1521187.png)
![4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile hydrochloride](/img/structure/B1521189.png)
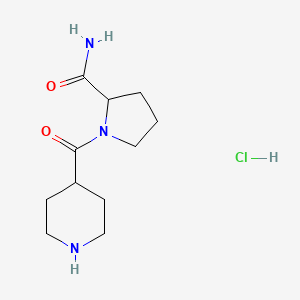
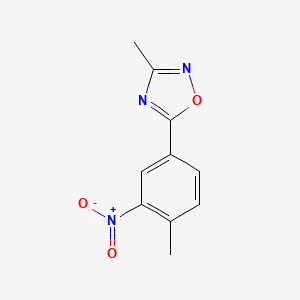
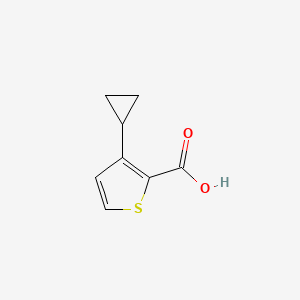
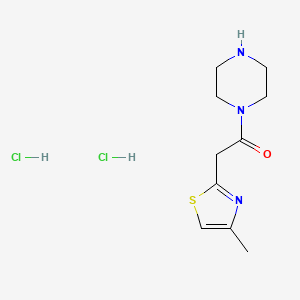
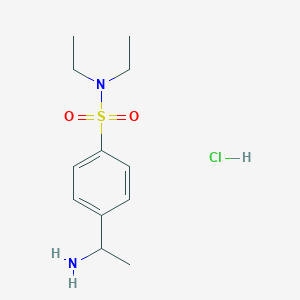
![N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B1521198.png)
![Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}acetate](/img/structure/B1521200.png)
